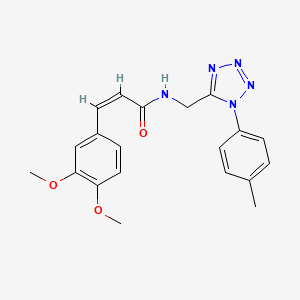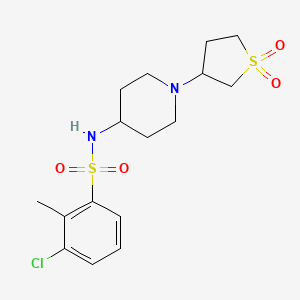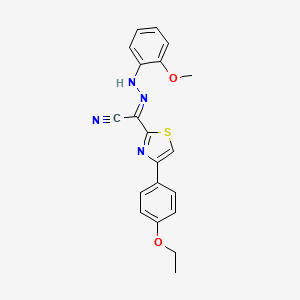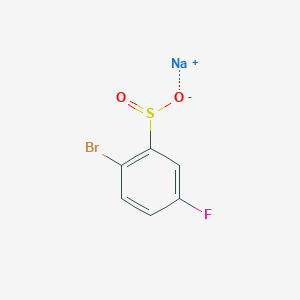
(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based acrylamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various cellular signaling pathways. The compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
Studies have shown that (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibits potent cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Additionally, the compound has been shown to have high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is its potential as a fluorescent probe for the detection of metal ions. The compound has high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological samples. However, one of the limitations of this compound is its cytotoxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide research. One of the major areas of research is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for cancer treatment.
Another future direction is the development of new fluorescent probes based on (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide. The compound has high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological samples. Further studies are needed to optimize the probe and improve its detection limits.
Conclusion:
In conclusion, (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a fluorescent probe for the detection of metal ions and as an anticancer agent. Further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with p-tolyl hydrazine and triethyl orthoformate to form the corresponding tetrazole. The tetrazole is then reacted with acryloyl chloride to form (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide.
Aplicaciones Científicas De Investigación
(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to have high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological samples.
Another area of research is its potential as an anticancer agent. Studies have shown that (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibits potent cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-8-16(9-5-14)25-19(22-23-24-25)13-21-20(26)11-7-15-6-10-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,21,26)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHPIJAICLOAF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)



![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2889651.png)
![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)
